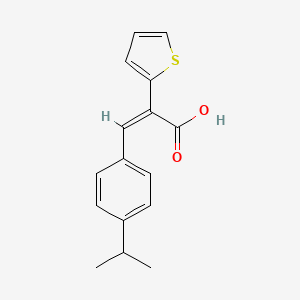

(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid

Description

(E)-3-(4-Propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a thiophene ring at the β-position and a 4-isopropylphenyl group at the α-position. The (E)-configuration of the double bond ensures planarity, which is critical for electronic conjugation and interactions with biological targets.

Properties

IUPAC Name |

(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c1-11(2)13-7-5-12(6-8-13)10-14(16(17)18)15-4-3-9-19-15/h3-11H,1-2H3,(H,17,18)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAZBTMPBZSQON-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the following steps:

Formation of the Thiophene Ring: Thiophene derivatives can be synthesized using methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.

Aldol Condensation: The key step in the synthesis is the aldol condensation between a thiophene aldehyde and a substituted acetophenone. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Isomerization: The final step involves the isomerization of the resulting product to obtain the (E)-isomer. This can be achieved using a variety of methods, including the use of light or heat.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

Substitution: Nitric acid, halogens

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, alkanes

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to (E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid exhibit significant antimicrobial properties. For instance, a series of derivatives were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain substitutions on the thiophene ring enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could be exploited for developing new antibiotics .

Antioxidant Properties

Research has also focused on the antioxidant capabilities of this compound. A study evaluated its ability to scavenge free radicals and protect against oxidative stress in biological systems. The results showed that the presence of the phenyl group significantly contributed to its antioxidant activity, making it a candidate for further development in nutraceutical applications .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models. In vitro assays demonstrated that it could inhibit key inflammatory mediators, such as cytokines and prostaglandins, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal assessed the antimicrobial efficacy of related thiophene derivatives. The research established a correlation between structural features and biological activity, revealing that modifications to the thiophene moiety significantly enhanced potency against gram-positive bacteria. The study utilized a variety of assays to measure inhibition zones and minimum inhibitory concentrations (MICs), providing robust data on the compound's effectiveness .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another significant study, the cytotoxic effects of this compound were evaluated against several cancer cell lines. The compound demonstrated selective toxicity with IC50 values in the low micromolar range. This suggests potential for development into anticancer agents, particularly when combined with other therapeutic modalities .

Mechanism of Action

The mechanism of action of (E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Substituent Analysis and Electronic Effects

Target Compound :

- Structure: (E)-3-(4-Propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid

- Substituents :

- α-position: 4-Propan-2-ylphenyl (bulky, electron-donating isopropyl group).

- β-position: Thiophen-2-yl (electron-rich heterocycle).

- Thiophene’s sulfur atom may participate in hydrogen bonding or π-π stacking interactions.

Analog 1 : (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid

- Substituents :

- α-position: 4-Chlorophenyl (electron-withdrawing Cl).

- β-position: Phenyl (simple aromatic ring).

- Comparison :

- The chloro group increases polarity and acidity (pKa ~3.5–4.0) compared to the isopropyl group (pKa ~4.2–4.5).

- Reduced steric hindrance compared to the bulky isopropyl group.

Analog 2 : (2E)-3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid

- Substituents :

- α-position: 4-Trifluoromethylphenyl (strong electron-withdrawing CF₃).

- Comparison :

- CF₃ group enhances metabolic stability and acidity (pKa ~3.0–3.5).

- Lower lipophilicity (logP ~2.8) vs. the target compound (logP ~3.5–4.0).

Analog 3 : Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

- Substituents: α-position: 4-Methylphenyl (electron-donating CH₃). β-position: Cyano (electron-withdrawing).

- Comparison: Ester and cyano groups reduce acidity (non-ionizable at physiological pH). Methyl group provides moderate lipophilicity (logP ~2.5).

Physicochemical Properties and Bioactivity

Biological Activity

(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 272.4 g/mol |

| Molecular Formula | C16H16O2S |

The structure consists of a thiophene ring and an isopropyl-substituted phenyl group, which contribute to its distinct electronic properties and biological activities.

Research indicates that this compound may exhibit various mechanisms of action:

- Tyrosinase Inhibition : Similar compounds have shown potent inhibition of tyrosinase, an enzyme critical in melanin synthesis. This inhibition is relevant for treating hyperpigmentation and skin disorders.

- Antioxidant Activity : The presence of phenolic structures in related compounds has been associated with significant antioxidant properties, which can protect cells from oxidative stress .

- Cytotoxic Effects : Some studies have reported that phenolic compounds can induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties .

Cytotoxicity and Anticancer Potential

In a study examining various phenolic compounds, several demonstrated cytotoxic effects against specific cancer cell lines. The results indicated that certain derivatives could induce apoptosis at non-toxic concentrations, highlighting their potential as anticancer agents .

Antimicrobial Activity

Research on similar thiophene derivatives suggests potential antimicrobial properties. These compounds have been shown to inhibit bacterial growth, which may extend to this compound due to its structural analogies .

Case Studies

- Case Study 1 : A derivative of the compound was tested for its effects on melanoma cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong cytotoxicity against melanoma .

- Case Study 2 : In another study focusing on skin disorders, the compound exhibited competitive inhibition against mushroom tyrosinase with an IC50 value comparable to established skin-lightening agents, supporting its potential use in dermatological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.